Cas no 85779-74-4 (Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate)

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound featuring a triazole core with functionalized substituents. Its structure includes an amino group and a carboxylate ester, enhancing reactivity for further derivatization. The presence of the 4-methoxyphenyl moiety contributes to its stability and potential solubility in organic solvents. This compound is particularly useful in medicinal chemistry and agrochemical research as a building block for synthesizing more complex molecules. Its well-defined reactivity profile allows for selective modifications, making it valuable in the development of pharmaceuticals, ligands, and functional materials. The ester group also facilitates straightforward hydrolysis or transesterification for downstream applications.
Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate structure
85779-74-4 structure
Product Name:Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No:85779-74-4
MF:C11H12N4O3
MW:248.237981796265
MDL:MFCD08848233
CID:3103582
PubChem ID:13135875
Update Time:2025-05-23

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>5-Amino-1-(4-methoxy-phenyl)-1H-[1,2,3]triazole-4-carboxylic acid methyl es ter
    • methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
    • DTXSID601164233
    • 85779-74-4
    • EN300-302448
    • VS-01906
    • AKOS005603995
    • methyl5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
    • methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate
    • BBL008424
    • SCHEMBL10983009
    • STK691812
    • Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
    • MDL: MFCD08848233
    • Inchi: 1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3
    • InChI Key: PLFKTDVYHSCDFX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)N1C(=C(C(=O)OC)N=N1)N

Computed Properties

  • Exact Mass: 248.09094026Da
  • Monoisotopic Mass: 248.09094026Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.3Ų

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>

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Additional information on Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 85779-74-4): A Versatile Building Block in Organic Synthesis

Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 85779-74-4) is an important heterocyclic compound that has gained significant attention in recent years due to its unique structural features and wide range of applications in pharmaceutical and material sciences. This 1,2,3-triazole derivative combines the reactivity of both amino and ester functional groups with the aromatic stability of the methoxyphenyl moiety, making it a valuable intermediate for various synthetic transformations.

The growing interest in triazole-containing compounds stems from their remarkable biological activities and structural diversity. Researchers are particularly interested in how the 5-amino-1,2,3-triazole core can be modified to create novel drug candidates, especially in the context of developing new antimicrobial agents and kinase inhibitors. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups on the triazole ring creates interesting electronic properties that can be exploited in medicinal chemistry.

From a synthetic chemistry perspective, Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate serves as an excellent precursor for the preparation of more complex heterocyclic systems. The amino group at position 5 can participate in condensation reactions, while the ester functionality at position 4 offers opportunities for hydrolysis, reduction, or nucleophilic substitution. These transformations are particularly valuable in the synthesis of triazole-based pharmaceuticals and functional materials.

The compound's 4-methoxyphenyl substituent contributes to its stability and influences its electronic properties, which is crucial for applications in materials science. Recent studies have explored its potential as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The combination of the electron-rich methoxy group with the electron-deficient triazole core creates interesting charge transport properties that are being investigated for next-generation electronic applications.

In pharmaceutical research, derivatives of Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate have shown promise in various therapeutic areas. The triazole ring is known to improve metabolic stability and bioavailability of drug molecules, while the amino and ester groups provide handles for further structural modifications. This has led to increased interest in developing triazole-containing drug candidates for treating various diseases, particularly in the areas of infectious diseases and cancer therapy.

The synthesis of Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. Researchers are constantly optimizing these synthetic routes to improve yields and reduce environmental impact, aligning with the growing demand for green chemistry approaches in organic synthesis. The development of more efficient catalytic systems for triazole formation remains an active area of investigation in academic and industrial laboratories.

Analytical characterization of this compound involves various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods are essential for confirming the structure and purity of the material, especially when it's intended for use in pharmaceutical applications. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions.

From a commercial perspective, Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is available from several specialty chemical suppliers, catering to the needs of research institutions and pharmaceutical companies. The market for such fine chemicals and pharmaceutical intermediates has been growing steadily, driven by increasing R&D activities in drug discovery and materials science.

Recent advances in click chemistry have further highlighted the importance of triazole derivatives like this compound. The ability to efficiently construct complex molecules through reliable and selective reactions makes 1,2,3-triazole scaffolds particularly valuable in combinatorial chemistry and high-throughput screening applications. This has led to renewed interest in developing novel synthetic methodologies for accessing diverse triazole derivatives.

Safety considerations for handling Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Material safety data sheets provide detailed information about handling, storage, and disposal procedures to ensure safe laboratory practices.

The future outlook for Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate and related compounds appears promising. As researchers continue to explore the potential of heterocyclic compounds in drug discovery and materials science, the demand for versatile building blocks like this is expected to grow. Ongoing studies are investigating its potential in areas such as bioconjugation chemistry, metal-organic frameworks, and catalysis, further expanding its applications across different scientific disciplines.

In conclusion, Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 85779-74-4) represents an important class of nitrogen-containing heterocycles with wide-ranging applications in modern chemistry. Its unique structural features, combined with the versatility of its functional groups, make it a valuable tool for researchers working in pharmaceutical development, materials science, and synthetic methodology. As scientific understanding of triazole chemistry continues to advance, this compound is likely to play an increasingly important role in the development of new technologies and therapeutic agents.

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